Cas no 1248541-72-1 (Methyl 2-amino-5-methyl-3-nitrobenzoate)
Methyl 2-amino-5-methyl-3-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-amino-5-methyl-3-nitrobenzoate
- 2-amino-5-methyl-3-nitro-benzoic acid methyl ester
- AK109357
- ANW-72937
- CTK8C4731
- KB-255602
- SureCN505591
- 1248541-72-1
- AKOS016008594
- CS-0341977
- SCHEMBL505591
- 2-amino-5-methyl-3-nitrobenzoic acid methyl ester
- YZB54172
- Benzoic acid, 2-amino-5-methyl-3-nitro-, methyl ester
- Methyl2-amino-5-methyl-3-nitrobenzoate
- Z1087982326
- G22751
- DA-13616
- EN300-108338
- DTXSID90728948
- BMVWWCPPMDIQTE-UHFFFAOYSA-N
-
- MDL: MFCD20037605
- Inchi: 1S/C9H10N2O4/c1-5-3-6(9(12)15-2)8(10)7(4-5)11(13)14/h3-4H,10H2,1-2H3
- InChI Key: BMVWWCPPMDIQTE-UHFFFAOYSA-N
- SMILES: O(C)C(C1C=C(C)C=C(C=1N)[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 210.06405680g/mol
- Monoisotopic Mass: 210.06405680g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 98.1Ų
Methyl 2-amino-5-methyl-3-nitrobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0347-1g |
2-Amino-5-methyl-3-nitro-benzoic acid methyl ester |
1248541-72-1 | 97% | 1g |
5919.34CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0347-5g |
2-Amino-5-methyl-3-nitro-benzoic acid methyl ester |
1248541-72-1 | 97% | 5g |
23490.77CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0347-500mg |
2-Amino-5-methyl-3-nitro-benzoic acid methyl ester |
1248541-72-1 | 97% | 500mg |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0347-250mg |
2-Amino-5-methyl-3-nitro-benzoic acid methyl ester |
1248541-72-1 | 97% | 250mg |
2111.63CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0347-100mg |
2-Amino-5-methyl-3-nitro-benzoic acid methyl ester |
1248541-72-1 | 97% | 100mg |
1484.07CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0347-50mg |
2-Amino-5-methyl-3-nitro-benzoic acid methyl ester |
1248541-72-1 | 97% | 50mg |
1161.82CNY | 2021-05-08 | |
| TRC | M287790-50mg |
methyl 2-amino-5-methyl-3-nitrobenzoate |
1248541-72-1 | 50mg |
$ 70.00 | 2022-06-04 | ||
| TRC | M287790-100mg |
methyl 2-amino-5-methyl-3-nitrobenzoate |
1248541-72-1 | 100mg |
$ 95.00 | 2022-06-04 | ||
| TRC | M287790-500mg |
methyl 2-amino-5-methyl-3-nitrobenzoate |
1248541-72-1 | 500mg |
$ 365.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1129823-100mg |
2-Amino-5-methyl-3-nitro-benzoic acid methyl ester |
1248541-72-1 | 95% | 100mg |
$215 | 2024-07-28 |
Methyl 2-amino-5-methyl-3-nitrobenzoate Suppliers
Methyl 2-amino-5-methyl-3-nitrobenzoate Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on Methyl 2-amino-5-methyl-3-nitrobenzoate
Methyl 2-amino-5-methyl-3-nitrobenzoate (CAS No. 1248541-72-1): A Comprehensive Overview
Methyl 2-amino-5-methyl-3-nitrobenzoate (CAS No. 1248541-72-1) is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and functional attributes, plays a pivotal role in various biochemical pathways and drug development applications. Its molecular structure, featuring both amino and nitro functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.
The synthesis of Methyl 2-amino-5-methyl-3-nitrobenzoate involves a series of carefully orchestrated chemical reactions that highlight the compound's reactivity and utility. The presence of the amino group at the 2-position and the nitro group at the 3-position contributes to its high reactivity, enabling it to participate in a wide range of chemical transformations. These transformations are crucial for its application in pharmaceuticals, where precise molecular modifications can lead to the development of novel therapeutic agents.
In recent years, research on Methyl 2-amino-5-methyl-3-nitrobenzoate has been closely linked to advancements in medicinal chemistry. The compound has been explored as a key intermediate in the synthesis of bioactive molecules that exhibit potential pharmacological properties. For instance, studies have demonstrated its role in the development of compounds with antimicrobial and anti-inflammatory effects. These findings underscore the importance of this compound in addressing critical healthcare challenges.
The structural features of Methyl 2-amino-5-methyl-3-nitrobenzoate also make it an attractive candidate for use in material science applications. Researchers have investigated its potential as a precursor for advanced polymers and coatings, leveraging its ability to form stable conjugates with other functional groups. Such materials could find applications in industries ranging from electronics to biomedicine, further expanding the compound's utility beyond traditional pharmaceuticals.
From a computational chemistry perspective, the study of Methyl 2-amino-5-methyl-3-nitrobenzoate has provided valuable insights into molecular interactions and drug-receptor binding mechanisms. Advanced computational methods have been employed to model the compound's behavior in various biological environments, aiding in the rational design of drugs with enhanced efficacy and reduced side effects. These computational studies are essential for bridging the gap between experimental observations and theoretical predictions.
The role of Methyl 2-amino-5-methyl-3-nitrobenzoate in drug discovery has also been highlighted by its participation in high-throughput screening (HTS) campaigns. These screenings have identified novel compounds with therapeutic potential by systematically testing large libraries of molecules for specific biological activities. The compound's unique structural features have made it a valuable asset in these efforts, contributing to the identification of new leads for drug development.
In conclusion, Methyl 2-amino-5-methyl-3-nitrobenzoate (CAS No. 1248541-72-1) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as an intermediate in pharmaceutical synthesis, its potential applications in material science, and its utility in computational studies underscore its importance in modern research. As scientific understanding continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its place as a cornerstone of chemical biology and pharmaceutical innovation.
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